molecular formula C16H19N B12527996 2-(4-(tert-Butyl)phenyl)-3-methylpyridine

2-(4-(tert-Butyl)phenyl)-3-methylpyridine

Cat. No.: B12527996
M. Wt: 225.33 g/mol
InChI Key: MGASSYPRIQVLGV-UHFFFAOYSA-N
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Description

2-(4-(tert-Butyl)phenyl)-3-methylpyridine is an organic compound that belongs to the class of pyridines It features a pyridine ring substituted with a tert-butylphenyl group at the 4-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(tert-Butyl)phenyl)-3-methylpyridine can be achieved through several methods. One common approach involves the reaction of 4-tert-butylbenzaldehyde with acetone in the presence of a base to form 4-tert-butylchalcone. This intermediate is then subjected to cyclization with ammonium acetate to yield the desired pyridine derivative.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-(tert-Butyl)phenyl)-3-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-(4-(tert-Butyl)phenyl)-3-methylpyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-(tert-Butyl)phenyl)-3-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Ditert-butylphenol: Known for its antioxidant properties.

    4-tert-Butylphenol: Used in the production of resins and as a chemical intermediate.

    2,4,6-Tri-tert-butylphenol: Studied for its stability and use in various industrial applications.

Uniqueness

2-(4-(tert-Butyl)phenyl)-3-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-3-methylpyridine

InChI

InChI=1S/C16H19N/c1-12-6-5-11-17-15(12)13-7-9-14(10-8-13)16(2,3)4/h5-11H,1-4H3

InChI Key

MGASSYPRIQVLGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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